Compound Description: Enzalutamide is an FDA-approved, potent androgen receptor antagonist used to treat metastatic, castration-resistant prostate cancer. It binds to androgen receptors, inhibiting their translocation and DNA binding, thus blocking the growth-promoting effects of androgens. []
Relevance: Enzalutamide shares a core structure with 4-Cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide, particularly the presence of a benzamide group connected to a substituted phenyl ring (4-cyano-3-(trifluoromethyl)phenyl in Enzalutamide). This structural similarity suggests potential for similar binding interactions with certain protein targets. []
Compound Description: This compound is a desfluoro impurity identified during the synthesis of Enzalutamide. While it retains some structural features of Enzalutamide, its biological activity and implications in prostate cancer treatment remain unclear. []
Relevance: This impurity exhibits high structural similarity to both Enzalutamide and 4-Cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide. It retains the central benzamide moiety and the substituted phenyl ring, albeit with modifications in the linking group. This close structural resemblance makes it a relevant compound for comparison and understanding potential structure-activity relationships. []
Compound Description: This compound is a potent and selective retinoic acid receptor-related orphan receptor C2 (RORC2) inverse agonist. It demonstrates good metabolic stability, oral bioavailability, and the ability to reduce IL-17 levels and skin inflammation in preclinical in vivo animal models. [, ]
Relevance: The compound shares the central benzamide motif with 4-Cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide, highlighting the importance of this functional group in interacting with various biological targets. While the overall structures differ, the shared benzamide group suggests potential for engaging in similar binding interactions. [, ]
Compound Description: CDPPB is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been instrumental in studying mGluR5 and its potential therapeutic applications in neurological and psychiatric disorders. [, , , , , , , ]
Relevance: CDPPB is structurally related to 4-Cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide through the shared presence of a 3-cyanobenzamide group. This structural feature suggests a possible shared binding site or interaction mechanism with certain protein targets, despite differences in their overall structures. Understanding how modifications to the rest of the molecule influence activity could provide valuable insights into structure-activity relationships. [, , , , , , , ]
Compound Description: VU-29 is a potent analog of CDPPB and also acts as a positive allosteric modulator of mGluR5. It exhibits selectivity for mGluR5 over mGluR1. []
Relevance: Like CDPPB, VU-29 shares the central benzamide group with 4-Cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide, further reinforcing the significance of this group in their biological activities. The presence of a nitro group at the 4-position of the benzamide in VU-29, compared to the cyano group in CDPPB and the main compound, allows for direct comparison of electronic effects on potency and selectivity. []
Compound Description: VU-1545 represents a further optimized analog of CDPPB with higher potency as a positive allosteric modulator of mGluR5. Modifications on the phenyl rings contribute to its enhanced activity. []
Relevance: VU-1545 provides a structural comparison point to 4-Cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide, highlighting how subtle changes to substituents on the benzamide ring, like the change from cyano to nitro, and modifications to other parts of the molecule can significantly affect the biological activity profile. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.